molecular formula C7H7IO2 B1280454 2-Iodo-4-methoxyphenol CAS No. 312534-71-7

2-Iodo-4-methoxyphenol

Cat. No.: B1280454
CAS No.: 312534-71-7
M. Wt: 250.03 g/mol
InChI Key: QCYNENHPQYYEBD-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is a derivative of phenol, where the hydrogen atoms at the second and fourth positions on the benzene ring are replaced by iodine and methoxy groups, respectively

Biochemical Analysis

Biochemical Properties

2-Iodo-4-methoxyphenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. These interactions often involve the formation of covalent bonds between the iodine atom of this compound and the active sites of these enzymes, leading to enzyme inhibition or activation . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound has been found to inhibit the STAT3 signaling pathway, which is involved in cell growth and survival . This inhibition can result in reduced cell proliferation and increased apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The iodine atom in this compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the methoxy group can participate in hydrogen bonding with proteins, altering their conformation and activity . These interactions can result in changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially altering its effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification . It can interact with enzymes such as peroxidases and cytochrome P450s, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localizations can affect the activity and function of this compound, as it interacts with different biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-methoxyphenol can be synthesized through several methods. One common synthetic route involves the iodination of 4-methoxyphenol. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an aqueous or alcoholic solvent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Iodo-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a probe for studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methoxyphenol: Similar structure but with different substitution pattern.

    2-Iodo-5-methoxyphenol: Another isomer with the methoxy group at the fifth position.

    4-Methoxyphenol: Lacks the iodine substituent, resulting in different chemical properties.

Uniqueness

2-Iodo-4-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (iodine) groups on the benzene ring creates a compound with distinct electronic properties, making it valuable for various synthetic and research purposes.

Properties

IUPAC Name

2-iodo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYNENHPQYYEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463449
Record name Phenol, 2-iodo-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312534-71-7
Record name Phenol, 2-iodo-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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